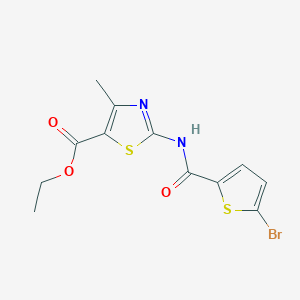![molecular formula C7H3BrClF2N3 B2671610 8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine CAS No. 2459963-16-5](/img/structure/B2671610.png)
8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine is an organic compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to the imidazo[1,2-b]pyridazine core. It is a white to light yellow crystalline solid that is soluble in various organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine typically involves the reaction of imidazo[1,2-b]pyridazine with bromine, chlorine, and difluoromethyl reagents. The process generally includes:
Bromination: Introduction of the bromine atom using bromine or a brominating agent.
Chlorination: Introduction of the chlorine atom using chlorine gas or a chlorinating agent.
Difluoromethylation: Introduction of the difluoromethyl group using difluoromethylating reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process parameters such as temperature, pressure, and reaction time are optimized to achieve high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or other bases can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine: Similar structure but with a methyl group instead of a difluoromethyl group.
8-Bromo-6-chloroimidazo[1,2-b]pyridazine: Lacks the difluoromethyl group.
8-Bromo-6-chloro-imidazo[1,2-b]pyridazine-2-carboxylic acid ethyl ester: Contains an ethyl ester group.
Uniqueness
8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF2N3/c8-3-1-5(9)13-14-2-4(6(10)11)12-7(3)14/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZMTYIZQHKTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2N=C1Cl)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2671530.png)
![5-Chloro-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2671531.png)
![6-acetyl-2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2671532.png)
![3-[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2671533.png)
![3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B2671534.png)

![N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2671537.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2671545.png)
![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2671546.png)

![methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2671548.png)
![2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid](/img/structure/B2671549.png)
